molecular formula C19H19N3OS B12165684 1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Cat. No.: B12165684
M. Wt: 337.4 g/mol
InChI Key: UHJQIWYGQGENTI-UHFFFAOYSA-N
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Description

1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a complex organic compound with a unique structure that combines elements of thieno and isoquinoline systems

Preparation Methods

The synthesis of 1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: This step involves the cyclization of appropriate precursors to form the thieno ring.

    Isoquinoline Formation: The thieno ring is then fused with an isoquinoline system through a series of condensation reactions.

    Amination and Carboxamide Formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The pathways involved often relate to signal transduction or metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide include other thienoisoquinoline derivatives. These compounds share structural similarities but may differ in their functional groups or substitution patterns. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

1-amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

InChI

InChI=1S/C19H19N3OS/c1-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14-15(20)17(18(21)23)24-19(14)22-16/h6-9H,2-5,20H2,1H3,(H2,21,23)

InChI Key

UHJQIWYGQGENTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C4=C2CCCC4)C(=C(S3)C(=O)N)N

Origin of Product

United States

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